molecular formula C10H8O3 B1322571 1-Indanone-5-carboxylic acid CAS No. 3470-45-9

1-Indanone-5-carboxylic acid

Cat. No.: B1322571
CAS No.: 3470-45-9
M. Wt: 176.17 g/mol
InChI Key: SLLCLJRVOCBDTC-UHFFFAOYSA-N
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Description

1-Indanone-5-carboxylic acid is an organic compound that belongs to the indanone family. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a carboxylic acid group at the 5-position of the indanone structure makes this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts acylation reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products:

    Oxidation: Quinones, oxidized derivatives

    Reduction: Alcohols, reduced derivatives

    Substitution: Functionalized indanones

Biochemical Analysis

Biochemical Properties

1-Indanone-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival . Moreover, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have also identified threshold effects, where the compound’s efficacy significantly changes with small variations in dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the therapeutic potential of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Comparison with Similar Compounds

    1-Indanone: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.

    2-Indanone: Differently positioned carbonyl group, leading to distinct reactivity and applications.

    1-Indanone-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position, resulting in different chemical properties and reactivity.

Uniqueness: 1-Indanone-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its reactivity and makes it a valuable intermediate for synthesizing a variety of bioactive compounds and materials.

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLCLJRVOCBDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627016
Record name 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-45-9
Record name 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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